3-Nitro-2-phenylquinoline
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Overview
Description
3-Nitro-2-phenylquinoline is an organic compound with the molecular formula C15H10N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group (-NO2) at the third position and a phenyl group (-C6H5) at the second position of the quinoline ring. It is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters or β-diketones as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-phenylquinoline undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Scientific Research Applications
3-Nitro-2-phenylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-2-phenylquinoline involves its interaction with biological targets at the molecular level. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes, DNA, or other cellular structures, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitroquinoline: Similar structure but without the phenyl group, affecting its overall properties and applications.
2-Methyl-3-nitro-4-phenylquinoline: Another derivative with additional methyl and phenyl groups, leading to unique chemical and biological properties.
Uniqueness: 3-Nitro-2-phenylquinoline is unique due to the presence of both the nitro and phenyl groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
5443-79-8 |
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Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-nitro-2-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-10-12-8-4-5-9-13(12)16-15(14)11-6-2-1-3-7-11/h1-10H |
InChI Key |
VGUWSOYCWQHGOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2[N+](=O)[O-] |
Origin of Product |
United States |
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